2-(Ethylthio)benzo[d]thiazol-5-ol
Description
2-(Ethylthio)benzo[d]thiazol-5-ol is a benzothiazole derivative characterized by an ethylthio (-S-CH₂CH₃) substituent at position 2 and a hydroxyl (-OH) group at position 5.
Properties
Molecular Formula |
C9H9NOS2 |
|---|---|
Molecular Weight |
211.3 g/mol |
IUPAC Name |
2-ethylsulfanyl-1,3-benzothiazol-5-ol |
InChI |
InChI=1S/C9H9NOS2/c1-2-12-9-10-7-5-6(11)3-4-8(7)13-9/h3-5,11H,2H2,1H3 |
InChI Key |
GRPTYMRBPXVEDD-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(S1)C=CC(=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Structural Variations
Key Observations :
- Ethylthio vs. Methyl: Ethylthio’s bulkiness may lower melting points compared to methyl derivatives (e.g., 2-Methylbenzo[d]thiazol-5-ol melts at ~177–180°C ).
- Hydroxyl vs. Chlorine: The -OH group in the target compound enhances polarity and hydrogen-bonding capacity, contrasting with the electron-withdrawing -Cl in 5-Chloro-2-ethylbenzo[d]thiazole .
Physical and Chemical Properties
Melting Points and Solubility
- 2-Methyl-4-((phenylsulfonyl)methyl)benzo[d]thiazol-5-ol : Melts at 185–187°C, with an Rf of 0.80 (1:1 EtOAc/hexanes) . The phenylsulfonyl group increases molecular weight and rigidity compared to ethylthio.
- Ethylthio-Containing Benzoimidazoles : Derivatives like (E)-N’-(2,4-dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide exhibit IC₅₀ values of 6.10 ± 0.5 μM against α-glucosidase, suggesting ethylthio enhances bioactivity .
Spectroscopic Data
- HRMS and IR : Ethylthio analogues often show IR peaks near 1135 cm⁻¹ (C-S stretching) and HRMS confirming molecular ions (e.g., [M+H⁺] 303.0795 for a related compound ).
Enzyme Inhibition
- α-Glucosidase Inhibition: Ethylthio-substituted benzoimidazoles (e.g., compound 228) demonstrate potent inhibition (IC₅₀ = 6.10 μM), outperforming acarbose (IC₅₀ = 378.2 μM) . While the target compound’s benzothiazole core may differ in binding affinity, the ethylthio group’s role in enhancing activity is notable.
- Monoamine Oxidase (MAO) Inhibition: 2-Methylbenzo[d]thiazole derivatives show MAO-B selectivity , suggesting that substituent modifications (e.g., ethylthio) could fine-tune selectivity.
Anticancer Potential
- Benzothiazole-Triazole Hybrids : Compounds like 9c (IC₅₀ = 3.23 μM) exhibit cytotoxicity against cancer cell lines (e.g., HCT116) . The ethylthio group’s electron-donating properties may modulate such activity in the target compound.
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